molecular formula C10H10BrNO4 B276970 {2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid

{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid

Cat. No. B276970
M. Wt: 288.09 g/mol
InChI Key: XNBIPIUIZMLOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Boc-L-phenylalanine 4-bromo-3-nitrophenyl ester (Boc-L-Phe-ONp) and is a derivative of phenylalanine. In

Scientific Research Applications

Boc-L-Phe-ONp has been widely used in scientific research due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics. It has also been used as a substrate for proteases and other enzymes.
In addition, Boc-L-Phe-ONp has been used in the field of biochemistry to study enzyme kinetics and inhibition. It has also been used as a model substrate for the study of peptide hydrolysis by proteases.

Mechanism of Action

Boc-L-Phe-ONp is a substrate for proteases and other enzymes. When it is hydrolyzed by these enzymes, it releases a yellow-colored product that can be detected spectrophotometrically. The mechanism of action of this compound involves the cleavage of the ester bond between the phenylalanine residue and the 4-bromo-3-nitrophenyl group.
Biochemical and Physiological Effects
Boc-L-Phe-ONp does not have any known biochemical or physiological effects on its own. However, it has been used as a substrate for the study of enzyme kinetics and inhibition, which can provide valuable information about the biochemical and physiological effects of various enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using Boc-L-Phe-ONp in lab experiments is its ease of synthesis. It is also a relatively stable compound that can be stored for long periods of time.
One of the limitations of using Boc-L-Phe-ONp in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of Boc-L-Phe-ONp in scientific research. One potential application is in the development of new protease inhibitors for the treatment of various diseases. Another potential application is in the study of enzyme kinetics and inhibition, which can provide valuable information about the biochemical and physiological effects of various enzymes.
In addition, further research is needed to explore the potential applications of Boc-L-Phe-ONp in other fields, such as drug discovery and materials science. Overall, Boc-L-Phe-ONp is a promising compound that has the potential to make significant contributions to scientific research in the future.

Synthesis Methods

The synthesis of Boc-L-Phe-ONp involves the reaction of Boc-L-phenylalanine with 4-bromo-3-nitrophenol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting compound is a yellow powder that is soluble in organic solvents.

properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

2-[2-(3-bromoanilino)-2-oxoethoxy]acetic acid

InChI

InChI=1S/C10H10BrNO4/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)

InChI Key

XNBIPIUIZMLOAG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)COCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)COCC(=O)O

Origin of Product

United States

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